molecular formula C10H10O4 B2748836 4-Acetyl-2-methoxybenzoic acid CAS No. 102362-04-9

4-Acetyl-2-methoxybenzoic acid

Cat. No. B2748836
CAS RN: 102362-04-9
M. Wt: 194.186
InChI Key: OFDZQWIOLLRCOX-UHFFFAOYSA-N
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Description

4-Acetyl-2-methoxybenzoic acid is a chemical compound with the CAS Number: 102362-04-9 . It has a molecular weight of 194.19 and its IUPAC name is this compound . It is a solid at room temperature .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is sealed in dry storage at room temperature .

Scientific Research Applications

1. Solubility and Transfer Correlations

Research led by Hart et al. (2015) explored the solubilities of various compounds including 2-methoxybenzoic acid in 2-methoxyethanol. This study is relevant as it provides insights into the solubility behaviors of benzoic acid derivatives, which can be applied to understand the properties of 4-Acetyl-2-methoxybenzoic acid (Hart et al., 2015).

2. Encapsulation for Controlled Release

In 2008, Hong, Oh, and Choy studied the encapsulation of 4-hydroxy-3-methoxy benzoic acid into layered inorganic nanoparticles. This technique is significant for controlled release applications, which may be applicable to this compound for flavoring agents in food (Hong, Oh, & Choy, 2008).

3. Analytical Applications in Fermentation Processes

The work by Cheng, Wang, and Kang (2008) involved using 4-methoxybenzoic acid as a background electrolyte in the capillary ion electrophoresis for monitoring organic acids in fermentation processes. This suggests potential analytical applications of similar compounds, such as this compound, in fermentation monitoring (Cheng, Wang, & Kang, 2008).

4. Investigation in Thermodynamic Models

Liu et al. (2021) focused on the solubility of 4-methoxybenzoic acid in various solvents, providing valuable information on the thermodynamic properties that can be useful for understanding the behavior of this compound in different solvents (Liu et al., 2021).

5. Synthesis and Antibacterial Activity

Satpute, Gangan, and Shastri (2018) synthesized and tested novel ester/hybrid derivatives of vanillic acid (4-hydroxy-3-methoxybenzoic acid) for potential antibacterial activity. This approach could be extended to this compound derivatives for developing new antibacterial agents (Satpute, Gangan, & Shastri, 2018).

Safety and Hazards

The safety information for 4-Acetyl-2-methoxybenzoic acid includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261-P305+P351+P338 , which advise avoiding breathing dust, washing thoroughly after handling, and rinsing cautiously with water if the compound gets in the eyes .

Mechanism of Action

Target of Action

4-Acetyl-2-methoxybenzoic acid, also known as p-Anisic acid, is a type of benzoic acid where the hydrogen atom at position 4 of the benzene ring is replaced by a methoxy group . The primary targets of this compound are Group IIE secretory phospholipase A2 and Phospholipase A2 . These enzymes play a crucial role in the metabolism of phospholipids, which are essential components of cell membranes.

Mode of Action

It is known to interact with its targets, possibly inhibiting the activity of phospholipase a2 enzymes . This interaction could lead to changes in phospholipid metabolism, affecting the composition and function of cell membranes.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to phospholipid metabolism, given its interaction with phospholipase A2 enzymes . The compound may also be involved in the shikimate pathway for the biosynthesis of phenolic acids . .

Pharmacokinetics

It is known that the compound is insoluble in water, highly soluble in alcohols, and soluble in ether and ethyl acetate These properties could influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are likely related to changes in phospholipid metabolism and potentially the biosynthesis of phenolic acids. These changes could affect various cellular processes, including cell membrane function and the production of certain biochemical compounds . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility properties suggest that it may be more effective in alcohol-based or ether-based environments . Additionally, it should be stored in a cool, dry, well-ventilated area away from heat sources to maintain its stability . More research is needed to fully understand how different environmental factors can influence the action of this compound.

properties

IUPAC Name

4-acetyl-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6(11)7-3-4-8(10(12)13)9(5-7)14-2/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDZQWIOLLRCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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